molecular formula C15H12N2O2 B6364383 (3-Phenyl-1H-indazol-1-yl)acetic acid CAS No. 61308-30-3

(3-Phenyl-1H-indazol-1-yl)acetic acid

Cat. No.: B6364383
CAS No.: 61308-30-3
M. Wt: 252.27 g/mol
InChI Key: WLLBUFGBEAQRKY-UHFFFAOYSA-N
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Description

(3-Phenyl-1H-indazol-1-yl)acetic acid is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenyl-1H-indazol-1-yl)acetic acid typically involves the condensation of phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of phenylhydrazine with benzaldehyde to form phenylhydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the indazole core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-Phenyl-1H-indazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-Phenyl-1H-indazol-1-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenyl-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indazole core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: (3-Phenyl-1H-indazol-1-yl)acetic acid is unique due to its specific combination of the indazole ring and the acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-phenylindazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14(19)10-17-13-9-5-4-8-12(13)15(16-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLBUFGBEAQRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415482
Record name 1H-Indazole-1-acetic acid, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61308-30-3
Record name 1H-Indazole-1-acetic acid, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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